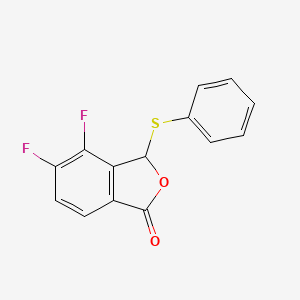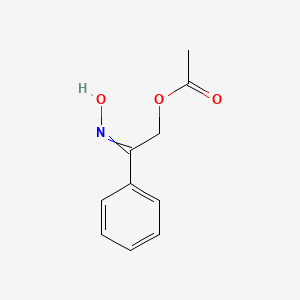![molecular formula C13H20FNO3S B12515327 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- CAS No. 819865-12-8](/img/structure/B12515327.png)
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a sulfonic acid group attached to a propyl chain, which is further linked to an amino group substituted with a 2-fluorophenyl and a tert-butyl group. This unique structure imparts specific chemical properties that make it valuable in various fields.
Vorbereitungsmethoden
The synthesis of 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- involves several steps. One common method includes the reaction of 3-aminopropanesulfonic acid with 2-(2-fluorophenyl)-1,1-dimethylethylamine under controlled conditions. The reaction typically requires a suitable solvent, such as methanol or ethanol, and may involve the use of catalysts to enhance the reaction rate. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or acetone.
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with proteins and enzymes.
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. This inhibition occurs through the stabilization of amyloid-beta monomers, preventing their oligomerization and subsequent aggregation into neurotoxic fibrils. Additionally, the compound may interact with GABA receptors, modulating neurotransmission and exerting neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- can be compared with other similar compounds, such as:
3-Amino-1-propanesulfonic acid (Homotaurine): This compound shares a similar sulfonic acid group but lacks the fluorophenyl and tert-butyl substitutions.
3-Hydroxy-1-propanesulfonic acid: This compound contains a hydroxyl group instead of an amino group, leading to different chemical properties and applications.
3-Chloro-2-hydroxy-1-propanesulfonic acid: The presence of a chloro group imparts distinct reactivity, making it useful in specific synthetic applications.
The unique structural features of 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- contribute to its specific chemical properties and diverse applications, distinguishing it from other related compounds.
Eigenschaften
CAS-Nummer |
819865-12-8 |
|---|---|
Molekularformel |
C13H20FNO3S |
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
3-[[1-(2-fluorophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H20FNO3S/c1-13(2,15-8-5-9-19(16,17)18)10-11-6-3-4-7-12(11)14/h3-4,6-7,15H,5,8-10H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
FBNZDDFUPAAORY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1F)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)
![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)

![2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol](/img/structure/B12515274.png)
![7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12515280.png)
![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)


![3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12515301.png)

![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)


![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)
